molecular formula C11H12O4 B3281935 Methyl 2-(allyloxy)-6-hydroxybenzoate CAS No. 74292-73-2

Methyl 2-(allyloxy)-6-hydroxybenzoate

Cat. No. B3281935
CAS RN: 74292-73-2
M. Wt: 208.21 g/mol
InChI Key: VXGRYXWYGRAMGU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

“Methyl 2-[(allyloxy)methyl]acrylate” has a molecular formula of C8H12O3 . The structure, properties, spectra, suppliers, and links for this compound can be found on various chemical databases .


Chemical Reactions Analysis

There are studies on the reactions of similar compounds. For example, a study on the enantioselective [1,3] O-to-C rearrangement of alkyl 2-allyloxy/benzyloxy-1/3-naphthoates catalyzed by a chiral π–Cu (II) complex .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “Methyl 2-[(allyloxy)methyl]acrylate” can be found in databases like ChemSpider . For instance, it has an average mass of 156.179 Da and a monoisotopic mass of 156.078644 Da .

Mechanism of Action

The mechanism of action for these types of compounds can vary greatly depending on their specific structure and the context in which they’re used. For instance, in a study, a photoenzyme was developed that operates by means of triplet energy transfer (EnT) catalysis .

Future Directions

The future directions in the study of these types of compounds are vast. For instance, a study discusses the development of a new generation of enantioselective photocatalysts . Another study presents a combined experimental and density functional theory (DFT) investigation into the synthesis and characterization of the polyacrylamide/natural rubber (pAAm/NR) semi-interpenetrating polymer network (semi-IPN) hydrogel crosslinked with allyl methacrylate as an asymmetric crosslinker .

properties

IUPAC Name

methyl 2-hydroxy-6-prop-2-enoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-7-15-9-6-4-5-8(12)10(9)11(13)14-2/h3-6,12H,1,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGRYXWYGRAMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1OCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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